

Technical Application Note: Scalable Synthesis of Osimertinib Intermediates

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide
CAS No.: 880613-19-4
Cat. No.: B3292759

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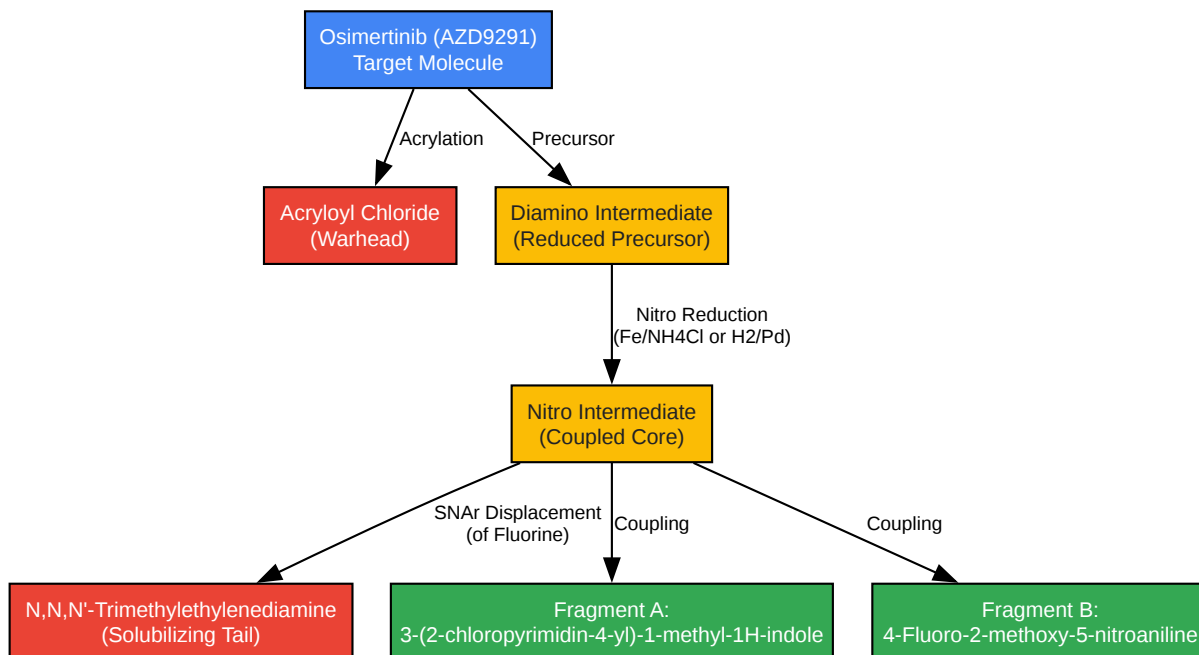
Abstract & Strategic Overview

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation. The synthesis strategy outlined here adopts a convergent approach, which minimizes linear steps and maximizes yield. The process hinges on the construction of two key fragments:[\[1\]](#)[\[2\]](#)

- Fragment A: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (The Heterocyclic Core).
- Fragment B: 4-Fluoro-2-methoxy-5-nitroaniline (The Central Scaffold).

This guide provides the step-by-step protocol for coupling these fragments, introducing the solubilizing amine tail, and installing the acrylamide warhead.

Retrosynthetic Analysis (Graphviz)



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Caption: Retrosynthetic disconnection of Osimertinib revealing the convergent assembly of the indole-pyrimidine core and the substituted aniline scaffold.

Material Characterization & Safety

Key Starting Materials

Component	CAS Number	Role	Critical Quality Attribute (CQA)
Fragment A	1421372-67-9	Heterocyclic Core	Purity >98% (HPLC), Moisture <0.5%
Fragment B	1075705-01-9	Central Scaffold	Assay >99%, Regioisomer free
Amine Tail	142-25-6	Solubilizing Group	Water content <0.1% (Karl Fischer)
Acryloyl Chloride	814-68-6	Warhead	Freshly distilled, clear liquid

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All reactions involving this reagent must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield). Nitro-aromatics are potentially explosive; avoid thermal shock.

Detailed Experimental Protocols

Step 1: Coupling of Fragment A and Fragment B

This step involves a Nucleophilic Aromatic Substitution (S_NAr) where the aniline nitrogen of Fragment B attacks the 2-position of the chloropyrimidine (Fragment A).

- Objective: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
- Reagents:
 - Fragment A (1.0 eq)
 - Fragment B (1.1 eq)
 - p-Toluenesulfonic acid monohydrate (p-TsOH) (1.2 eq)
 - Solvent: 2-Butanol or n-Butanol.

Protocol:

- **Charge:** In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Fragment A (10.0 g, 41.0 mmol) and Fragment B (8.4 g, 45.1 mmol) in 2-Butanol (100 mL).
- **Catalyst Addition:** Add p-TsOH (9.4 g, 49.2 mmol) in a single portion.
- **Reaction:** Heat the mixture to 100°C (Reflux) under nitrogen atmosphere. Stir for 6-8 hours.
 - **Process Check:** Monitor by HPLC. The reaction is complete when Fragment A is <1.0%.
- **Workup:** Cool the reaction mixture to room temperature (20-25°C). The product typically precipitates as a solid.
- **Filtration:** Filter the solid and wash the cake with cold 2-Butanol (2 x 20 mL) followed by Ethanol (2 x 20 mL).
- **Drying:** Dry the solid in a vacuum oven at 50°C for 12 hours.
 - **Expected Yield:** 85-90%
 - **Appearance:** Yellow to orange solid.

Step 2: Introduction of the Amine Tail

The fluorine atom on the benzene ring is activated by the ortho-nitro group and para-amine linkage, making it susceptible to displacement by the secondary amine of the tail.

- **Objective:** Synthesis of N-(4-(N-(2-(dimethylamino)ethyl)-N-methylamino)-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
- **Reagents:**
 - Product from Step 1 (1.0 eq)
 - N,N,N'-Trimethylethylenediamine (1.5 eq)
 - DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

- Solvent: DMF or DMAc.

Protocol:

- Charge: Suspend the Step 1 Intermediate (10.0 g) in DMF (50 mL).
- Addition: Add DIPEA (2.0 eq) followed by N,N,N'-Trimethylethylenediamine (1.5 eq) dropwise.
- Reaction: Heat to 80-85°C. Stir for 4-6 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) S_NAr displacement of the Fluorine atom.
- Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate.
- Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and amine.
- Purification: Recrystallize from Acetonitrile if purity is <98%.

Step 3: Nitro Reduction

The nitro group is reduced to an aniline functionality to allow for the final acrylamide attachment.

- Objective: Synthesis of the Diamino Intermediate.
- Reagents:
 - Product from Step 2 (1.0 eq)
 - Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)
 - Solvent: Ethanol/Water (3:1).
 - Alternative: Hydrogenation (Pd/C, H₂ gas) is cleaner but requires pressure equipment.

Protocol (Fe/NH₄Cl Method):

- Charge: Dissolve Step 2 Product (10.0 g) in Ethanol (80 mL) and Water (20 mL).
- Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).
- Reaction: Heat to Reflux (78°C) for 2-4 hours.
 - Observation: Color change from orange/red to pale yellow/brown.
- Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
- Concentration: Evaporate the solvent under reduced pressure.
- Extraction: Dissolve the residue in DCM, wash with water, dry over Na₂SO₄, and concentrate to obtain the crude diamine.

Step 4: Acrylation (Final Step)

This is the most critical step. Over-acrylation or polymerization must be avoided.

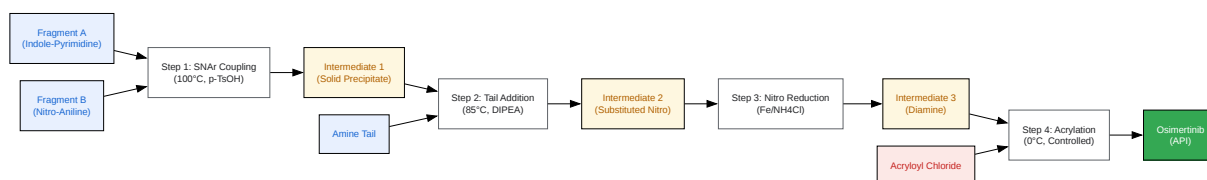
- Objective: Synthesis of Osimertinib (Free Base).
- Reagents:
 - Diamino Intermediate (1.0 eq)
 - Acryloyl Chloride (1.05 eq)
 - DIPEA (1.5 eq)
 - Solvent: THF or DCM (Anhydrous).
 - Temperature: 0°C to 5°C.

Protocol:

- Setup: In a dry flask under nitrogen, dissolve the Diamino Intermediate (5.0 g) and DIPEA (1.5 eq) in Anhydrous THF (50 mL). Cool to 0°C in an ice bath.

- Addition: Dissolve Acryloyl Chloride (1.05 eq) in THF (10 mL) and add it dropwise over 30 minutes. Maintain temperature $<5^{\circ}\text{C}$.
 - Critical Control: Rapid addition causes exotherms and impurity formation (dimers).
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
- Quench: Add saturated NaHCO_3 solution (20 mL).
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine.[1] Dry over Na_2SO_4 . [1]
- Purification: Flash chromatography (DCM:MeOH: NH_3) or recrystallization from Ethyl Acetate/Hexane.

Process Workflow Diagram



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Caption: Operational workflow for the synthesis of Osimertinib from key intermediates.

Analytical Controls & Troubleshooting

Parameter	Method	Acceptance Criteria	Troubleshooting
Reaction Completion (Step 1)	HPLC (C18 Column)	Fragment A < 1.0%	Extend reflux time; add 0.1 eq more catalyst.
Purity of Intermediate 2	HPLC	>98.0% Area	Recrystallize from Acetonitrile to remove unreacted amine.
Water Content (Step 4)	Karl Fischer	<0.05% in Solvent	Acryloyl chloride hydrolyzes rapidly; ensure anhydrous conditions.
Impurity: Dimer	LC-MS	<0.15%	Control temp at 0°C strictly; avoid excess acryloyl chloride.

References

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